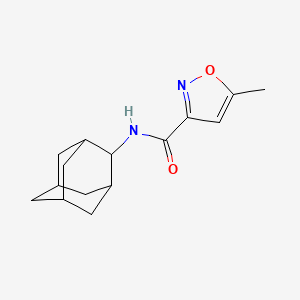

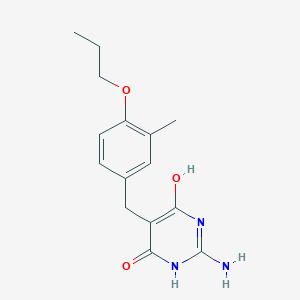

![molecular formula C19H13BrN2O B4625299 4-{2-[2-(allyloxy)-5-bromophenyl]-1-cyanovinyl}benzonitrile](/img/structure/B4625299.png)

4-{2-[2-(allyloxy)-5-bromophenyl]-1-cyanovinyl}benzonitrile

Descripción general

Descripción

4-{2-[2-(allyloxy)-5-bromophenyl]-1-cyanovinyl}benzonitrile, commonly known as ABP-688, is a chemical compound that belongs to the class of metabotropic glutamate receptor subtype 5 (mGluR5) positive allosteric modulators (PAMs). This compound has gained significant attention in the field of neuroscience due to its potential therapeutic applications in the treatment of various neurological disorders.

Aplicaciones Científicas De Investigación

Nonlinear Optical (NLO) Materials

A study by Mydlova et al. (2020) focused on molecules based on (-1-cyanovinyl)benzonitrile, investigating their potential as new materials for nonlinear optical (NLO) applications. The research involved both experimental techniques and computational models to measure linear and nonlinear optical parameters, discussing the influence of dipole moments and the twist angle between donor–acceptor groups on their optical properties. This study demonstrated significant NLO responses, especially when incorporated into PMMA matrix, highlighting its potential in advanced optical technologies Mydlova et al., 2020.

Precursors for Polybenzoxazole

Kim and Lee (2001) explored the use of related compounds as soluble precursors for rigid-rod polybenzoxazole, a high-performance polymer known for its excellent thermal and mechanical properties. Their research provided insights into the thermal cyclization reactions of these precursors, paving the way for new materials with potential applications in aerospace and electronics Kim & Lee, 2001.

Synthesis of Isonitriles

Spallarossa et al. (2016) developed a method for the synthesis of vinyl isocyanides, which could be applied in the creation of diverse organic compounds. Their work highlights the versatility of the (Z)-1-Bromo-2-(2-isocyanovinyl)benzene as a convertible isonitrile, which after reaction, allows for the transformation of the secondary amide unit under both acidic and basic conditions. This research underlines the importance of such compounds in synthetic chemistry Spallarossa et al., 2016.

Liquid Crystalline Materials

Research on the thermal properties of liquid crystalline materials incorporating cyanothiophene and cyanofuran derivatives by Miyake et al. (1984) showed that compounds related to 4-{2-[2-(allyloxy)-5-bromophenyl]-1-cyanovinyl}benzonitrile give rise to nematic and smectic A phases, indicating their potential use in the development of liquid crystal displays and other optoelectronic devices Miyake et al., 1984.

Ammoxidation for Nitrile Synthesis

Martin and Kalevaru (2010) discussed the ammoxidation process as a valuable tool for the one-step synthesis of nitriles, a class of compounds to which this compound belongs. This process is important for producing industrially significant nitriles, demonstrating the utility of such compounds in chemical manufacturing Martin & Kalevaru, 2010.

Propiedades

IUPAC Name |

4-[(E)-2-(5-bromo-2-prop-2-enoxyphenyl)-1-cyanoethenyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13BrN2O/c1-2-9-23-19-8-7-18(20)11-16(19)10-17(13-22)15-5-3-14(12-21)4-6-15/h2-8,10-11H,1,9H2/b17-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYSNXWTWJXQWKQ-YVLHZVERSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=C(C=C(C=C1)Br)C=C(C#N)C2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC1=C(C=C(C=C1)Br)/C=C(/C#N)\C2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

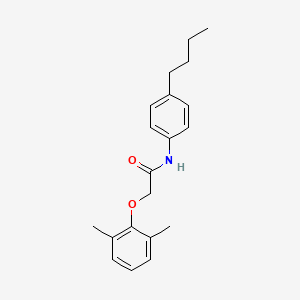

![2-{[5-(4-chlorophenyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B4625229.png)

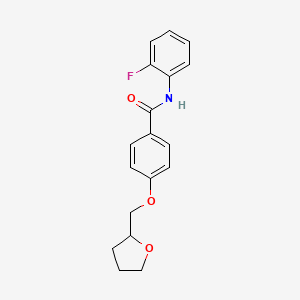

![3-(3-methoxyphenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4625236.png)

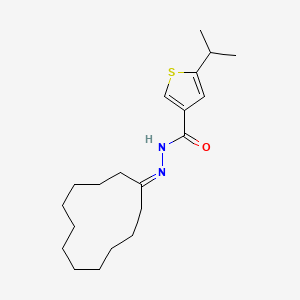

![7-(3,4-dimethoxybenzylidene)-3-(4-methoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4625244.png)

![N-[3-(2-ethoxyphenyl)propyl]-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4625253.png)

![diethyl [(2-methyl-3-furyl)methyl]phosphonate](/img/structure/B4625268.png)

![5-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4625283.png)

![4-chloro-N-({[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4625284.png)

![4-(4-fluorophenyl)-3-[(2-phenoxyethyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B4625292.png)

![N-[2-(2-methoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4625293.png)